molecular formula C11H13N3O B2768251 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine CAS No. 1537067-69-8

2-{Imidazo[1,2-a]pyridin-2-yl}morpholine

Cat. No.: B2768251
CAS No.: 1537067-69-8
M. Wt: 203.245
InChI Key: MQODJTKXWKHERS-UHFFFAOYSA-N
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Description

2-{Imidazo[1,2-a]pyridin-2-yl}morpholine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.245. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The versatility of imidazo[1,2-a]pyridines, including derivatives like 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine, has been extensively explored in organic chemistry for their unique structural and chemical properties. Notably, methods for the synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts have been reported, highlighting the potential for "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes (Darapaneni Chandra Mohan et al., 2013). Furthermore, the aminomethylation of 2-(2-furyl)imidazo-[1,2-a]pyridine has been investigated, revealing insights into regioselective modifications that enhance the molecule's utility in further chemical synthesis (N. O. Saldabol et al., 1971).

Catalysis and Material Science

Imidazo[1,2-a]pyridines have found applications beyond organic synthesis, touching upon material science and catalysis. For instance, carboxyl-functionalized task-specific ionic liquids incorporating morpholine have been developed for the selective dissolution of metal oxides and hydroxides. This innovation underscores the compounds' significance in material processing and recycling (P. Nockemann et al., 2008).

Pharmacological Research

In pharmacological research, the imidazo[1,2-a]pyridine core, including structures related to this compound, is pivotal due to its bioactive properties. Recent studies have documented the discovery of novel imidazo[4,5-b]pyridines as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), demonstrating the therapeutic potential of these compounds in neurodegenerative and psychiatric disorders (E. Hu et al., 2014). Additionally, the broad pharmacological applications of imidazo[1,2-a]pyridines have been extensively reviewed, highlighting their roles as enzyme inhibitors, receptor ligands, and anti-infectious agents (C. Enguehard-Gueiffier & A. Gueiffier, 2007).

Environmental and Corrosion Studies

Notably, benzimidazole derivatives, including morpholine-based compounds, have been evaluated as corrosion inhibitors for steel in acidic environments. This research elucidates the protective mechanisms at the molecular level, offering insights into the development of more effective corrosion prevention strategies (M. Yadav et al., 2016).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been found that similar imidazo[1,2-a]pyridine derivatives show excellent antifungal activity against fungal pathogens . These compounds interact with various enzymes and proteins, such as Sterol 14-alpha demethylase (CYP51), and inhibit the formation of ergosterol in yeast cells .

Cellular Effects

In cellular environments, 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine has shown to have significant effects. For instance, similar imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Candida spp., including several multidrug-resistant strains . These compounds influence cell function by inhibiting the formation of yeast to mold and ergosterol formation .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is known that similar compounds exert their effects at the molecular level by interacting with specific biomolecules. For example, they inhibit the enzyme Sterol 14-alpha demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Temporal Effects in Laboratory Settings

Similar compounds have shown to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, which are the lowest concentrations enough to eliminate the Candida spp .

Metabolic Pathways

It is known that similar compounds interact with the enzyme Sterol 14-alpha demethylase (CYP51), which plays a crucial role in the biosynthesis of ergosterol .

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-5-14-8-9(13-11(14)3-1)10-7-12-4-6-15-10/h1-3,5,8,10,12H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQODJTKXWKHERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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